Higher Fsp3 vs. Non-Isopropyl Analog
3-(Tert-butoxycarbonylamino)-1-isopropylcyclopentanecarboxylic acid exhibits an Fsp3 value of 0.857 (12 sp3 carbons out of 14 total), calculated from the molecular formula C14H25NO4 and confirmed by vendor-reported computational data . In contrast, the closest non-isopropyl analog, (1S,3R)-3-(tert-butoxycarbonylamino)cyclopentanecarboxylic acid (CAS 261165-05-3, C11H19NO4), possesses an Fsp3 of 0.818 (9 sp3 carbons out of 11 total) . The absolute Fsp3 advantage of +0.039 represents a 4.8% relative increase in carbon saturation. Higher Fsp3 values are correlated with improved aqueous solubility, reduced off-target binding, and superior clinical success rates in drug discovery programs; the mean Fsp3 for approved drugs is approximately 0.47, and increasing Fsp3 beyond this threshold is a recognized strategy to escape flat, aromatic SAR [1].
| Evidence Dimension | Fraction of sp3-hybridized carbon atoms (Fsp3) |
|---|---|
| Target Compound Data | 0.857 (12/14 carbons, C14H25NO4) |
| Comparator Or Baseline | (1S,3R)-3-(tert-butoxycarbonylamino)cyclopentanecarboxylic acid (CAS 261165-05-3): Fsp3 = 0.818 (9/11 carbons, C11H19NO4) |
| Quantified Difference | +0.039 (+4.8% relative increase) |
| Conditions | Calculated from molecular formula; target data vendor-reported (Fluorochem); comparator data calculated from C11H19NO4 composition |
Why This Matters
Procurement of the isopropyl-substituted analog provides a measurable Fsp3 advantage over the commodity building block, directly supporting lead-optimization campaigns that prioritize three-dimensional molecular topology for improved developability.
- [1] Lovering F, Bikker J, Humblet C. Escape from flatland: increasing saturation as an approach to improving clinical success. J Med Chem. 2009;52(21):6752-6756. doi:10.1021/jm901241e. View Source
